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molecular formula C6H4BrF2N B1266213 2-Bromo-4,6-Difluoroaniline CAS No. 444-14-4

2-Bromo-4,6-Difluoroaniline

Cat. No. B1266213
M. Wt: 208 g/mol
InChI Key: WUJKFVGKLTWVSQ-UHFFFAOYSA-N
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Patent
US04404402

Procedure details

A solution of bromine (16.0 g; 0.10 mol) in glacial acetic acid (25 ml) is added dropwise to a solution of 2,4-difluoroaniline (12.9 g; 0.10 mol) in glacial acetic acid (75 ml) while maintaining the temperature of the reaction mixture below 25° C. The reaction mixture is stirred an additional 0.5 hour during which time a solution of sodium acetate (5.48 g; 0.137 mol) in water (100 ml) is added. The reaction mixture is then diluted with water (300 ml), the precipitated purple solid is filtered, washed with water (100 ml) and dried under vacuum.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:5]=1[NH2:6].C([O-])(=O)C.[Na+]>C(O)(=O)C.O>[Br:1][C:7]1[CH:8]=[C:9]([F:11])[CH:10]=[C:4]([F:3])[C:5]=1[NH2:6] |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrBr
Name
Quantity
12.9 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5.48 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture below 25° C
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the precipitated purple solid is filtered
WASH
Type
WASH
Details
washed with water (100 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
BrC1=C(N)C(=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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